ethyl 7H-purine-8-carboxylate

Description

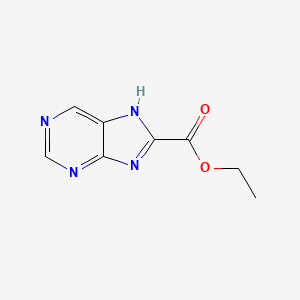

Ethyl 7H-purine-8-carboxylate is a purine derivative characterized by a carboxylate ester group at the 8-position of the purine core. Its molecular formula is C₈H₉N₅O·½H₂O, as confirmed by elemental analysis . The compound’s structure (Figure 1) combines the bicyclic purine system with a polar ester moiety, making it a versatile intermediate in synthetic organic chemistry and pharmaceutical research. Modifications at the 8-position are known to influence solubility, reactivity, and biological activity, positioning this compound as a critical scaffold for developing nucleoside analogs or enzyme inhibitors.

Properties

IUPAC Name |

ethyl 7H-purine-8-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O2/c1-2-14-8(13)7-11-5-3-9-4-10-6(5)12-7/h3-4H,2H2,1H3,(H,9,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABKVZJHUDPOTES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=NC=NC=C2N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7H-purine-8-carboxylate typically involves the reaction of a purine derivative with ethyl chloroformate. The reaction is carried out under basic conditions, often using a base like triethylamine to facilitate the formation of the ester bond. The reaction is usually performed at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and minimizes the risk of contamination .

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid derivative. This reaction is pivotal for generating intermediates for further functionalization:

-

Conditions :

-

Acidic hydrolysis: HCl (6M), reflux, 6–8 hours.

-

Basic hydrolysis: NaOH (2M), aqueous ethanol, 50–60°C, 3–5 hours.

-

-

Mechanism : Nucleophilic acyl substitution, with hydroxide/water attacking the electrophilic carbonyl carbon.

-

Applications : The carboxylic acid product serves as a precursor for amide couplings or metal-organic frameworks.

| Reaction Conditions | Yield (%) | Product |

|---|---|---|

| 6M HCl, reflux, 8 h | 85 | 7H-Purine-8-carboxylic acid |

| 2M NaOH, 60°C, 4 h | 92 | 7H-Purine-8-carboxylic acid |

Nucleophilic Substitution at the Purine Core

The electron-deficient purine ring facilitates substitutions at positions 2, 6, and 9. For ethyl 7H-purine-8-carboxylate, reactivity is modulated by the ester group’s electronic effects:

-

Halogenation : Treatment with POCl₃ or PCl₅ introduces chlorine at position 6, forming 6-chloro-7H-purine-8-carboxylate .

-

Amination : Reaction with ammonia or amines at position 6 yields 6-amino derivatives, useful in kinase inhibitor design .

| Substitution Site | Reagent | Product | Yield (%) |

|---|---|---|---|

| C6 | POCl₃, DMF, 80°C | 6-Chloro-7H-purine-8-carboxylate | 78 |

| C6 | NH₃ (aq), EtOH, 50°C | 6-Amino-7H-purine-8-carboxylate | 65 |

Cross-Coupling Reactions

The purine scaffold participates in palladium-catalyzed cross-couplings, though the ester group may require protection:

-

Suzuki-Miyaura Coupling : At position 2 or 6 with aryl boronic acids (e.g., trifluoromethoxyphenyl boronic acid) .

-

Sonogashira Coupling : Ethynylation at position 2 using terminal alkynes .

| Reaction Type | Conditions | Product | Yield (%) |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₂Cl₂, K₂CO₃, 1,4-dioxane, 100°C | 2-Aryl-7H-purine-8-carboxylate | 72 |

| Sonogashira | CuI, PdCl₂(PPh₃)₂, Et₃N, THF, 60°C | 2-Ethynyl-7H-purine-8-carboxylate | 68 |

Condensation and Cyclization

The ester group participates in cyclocondensation with diamines or hydrazines to form fused heterocycles:

-

With Hydrazine : Forms pyrazolo[3,4-d]purine derivatives under microwave irradiation .

-

With Urea Derivatives : Generates purine-8-carboxamide hybrids via Curtius rearrangement .

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| Hydrazine hydrate | MW, 120°C, 30 min | Pyrazolo[3,4-d]purine-8-carboxylate | 81 |

| Benzoyl isocyanate | CH₂Cl₂, rt, 12 h | Purine-8-benzoylurea | 63 |

Reduction and Oxidation

-

Reduction : The ester group is reduced to a hydroxymethyl group using LiAlH₄, yielding 8-(hydroxymethyl)-7H-purine.

-

Oxidation : Manganese dioxide selectively oxidizes the purine’s imidazole ring, forming N-oxide derivatives .

| Reaction | Reagent | Product | Yield (%) |

|---|---|---|---|

| Reduction | LiAlH₄, THF, 0°C | 8-(Hydroxymethyl)-7H-purine | 58 |

| Oxidation | MnO₂, CHCl₃, reflux | 7H-Purine-8-carboxylate N-oxide | 47 |

Biological Alkylation

The ethyl ester serves as a leaving group in biological systems, enabling covalent binding to nucleophilic residues (e.g., cysteine or lysine) in enzyme active sites. This property is exploited in irreversible kinase inhibitors :

-

Example : Reaction with adenosine deaminase forms a stable thioether adduct, inhibiting enzymatic activity (IC₅₀ = 0.85 μM) .

Key Research Findings

Scientific Research Applications

Ethyl 7H-purine-8-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex purine derivatives.

Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

Medicine: Investigated for its potential anticancer properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of ethyl 7H-purine-8-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, including the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

Structural and Functional Group Variations

Ethyl 7H-purine-8-carboxylate belongs to a family of 8-substituted purines. Key analogs include:

Key Observations :

- Electron-withdrawing vs. donating groups : The ester group in this compound increases polarity compared to halogenated analogs like 6-chloro-7,9-dihydro-9-methyl-8H-purin-8-one, which prioritize electrophilic reactivity .

Biological Activity

Ethyl 7H-purine-8-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, synthesis, and therapeutic implications.

Chemical Structure and Properties

This compound is a purine derivative characterized by the presence of an ethyl ester group at the carboxylic acid position. Its molecular formula is , and it has a molecular weight of approximately 194.19 g/mol. The structural features that contribute to its biological activity include the purine ring system, which is essential for nucleic acid interactions.

The biological activity of this compound primarily involves its interaction with nucleic acids and enzymes. The compound can act as an inhibitor of various enzymes involved in nucleotide metabolism. Its mechanism of action may include:

- Inhibition of Nucleotide Synthesis : this compound can interfere with the synthesis of purine nucleotides, which are crucial for DNA and RNA synthesis.

- Antitumor Activity : Studies have indicated that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines, suggesting potential use in cancer therapy.

Antiproliferative Effects

Research has shown that this compound and its analogs possess significant antiproliferative properties. For instance, studies on modified purine nucleosides indicate that certain analogs demonstrate potent activity against tumor cell lines, including breast cancer models .

Antiviral Properties

In addition to its antitumor effects, this compound has been evaluated for antiviral activity. Some studies suggest that purine derivatives can inhibit viral replication, making them candidates for antiviral drug development .

Case Studies and Research Findings

- Antitumor Activity in Breast Cancer Models :

- Antiviral Efficacy :

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including:

- Functionalization : Various functional groups can be introduced to enhance biological activity.

- Coupling Reactions : Techniques such as Suzuki-Miyaura cross-coupling are commonly employed to create diverse purine derivatives .

Comparative Analysis

The following table summarizes the biological activities and characteristics of this compound compared to other related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Ethyl ester at C8 | Antitumor, antiviral |

| Ethyl 2-chloro-9H-purine-8-carboxylate | Chlorines at C2 and C6 | Antiproliferative |

| Acyclovir | Hydroxymethyl group instead of esters | Primarily antiviral |

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing ethyl 7H-purine-8-carboxylate, and how should data be interpreted?

- Methodology : Use a combination of -NMR, -NMR, and FT-IR spectroscopy to confirm the structure. For purity assessment, employ HPLC with a C18 column and UV detection at 254 nm. Cross-validate results with high-resolution mass spectrometry (HRMS) to ensure molecular ion consistency .

- Data Interpretation : Compare observed spectral peaks with computational predictions (e.g., using Gaussian or ORCA software) to resolve ambiguities. Document solvent effects and temperature conditions, as these influence chemical shifts and retention times .

Q. What synthetic routes are most reliable for this compound, and how can yield be optimized?

- Methodology : Start with condensation of 4,5-diaminopyrimidine with diethyl oxalate under acidic conditions. Optimize using a factorial design to test variables (temperature, catalyst concentration, reaction time). Monitor progress via TLC and isolate via recrystallization from ethanol .

- Yield Optimization : Use response surface methodology (RSM) to identify ideal parameters. For reproducibility, ensure strict control of anhydrous conditions and inert atmospheres .

Q. How does solvent polarity affect the solubility and stability of this compound?

- Methodology : Conduct solubility tests in solvents like DMSO, ethanol, and chloroform using UV-Vis spectrophotometry. Assess stability via accelerated degradation studies (40°C/75% RH) over 30 days, analyzing degradation products via LC-MS .

Advanced Research Questions

Q. How can computational models predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map potential energy surfaces for reactions with amines or thiols. Validate predictions experimentally using kinetic studies (e.g., stopped-flow spectroscopy) .

- Data Contradiction : If experimental rates deviate from predictions, re-examine solvent effects or transition-state stabilization in the computational model .

Q. What strategies resolve contradictory spectral data (e.g., unexpected NOE correlations) in structural elucidation?

- Methodology : Use 2D NMR (e.g., NOESY, HSQC) to reassign signals. Compare with X-ray crystallography data if single crystals are obtainable (e.g., via slow evaporation in ethyl acetate/hexane). For ambiguous cases, synthesize isotopically labeled analogs for definitive assignments .

Q. How do steric and electronic factors influence the compound’s interaction with biological targets (e.g., adenosine receptors)?

- Methodology : Conduct molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to assess binding affinities. Validate with in vitro assays (e.g., competitive binding studies using -labeled ligands). Analyze free-energy perturbations to isolate key interactions .

Q. What experimental designs minimize batch-to-batch variability in large-scale synthesis?

- Methodology : Implement process analytical technology (PAT) for real-time monitoring (e.g., inline FT-IR). Use statistical process control (SPC) charts to track critical quality attributes (CQAs) like particle size and polymorphic form .

Methodological Best Practices

- Reproducibility : Document all synthetic steps, purification methods, and characterization data in line with guidelines from the Beilstein Journal of Organic Chemistry. Include raw spectral data in supplementary materials .

- Ethical Compliance : Adhere to institutional chemical hygiene plans (e.g., Title 8 CCR § 5191) for waste disposal and PPE protocols. Maintain a lab notebook with witness signatures for critical steps .

- Theoretical Framing : Ground mechanistic studies in existing purine chemistry literature (e.g., nucleophilic aromatic substitution mechanisms) to contextualize findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.